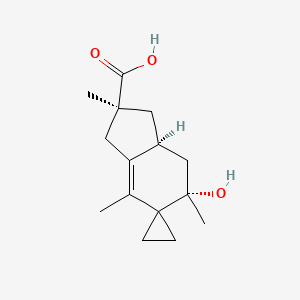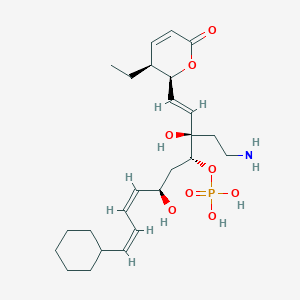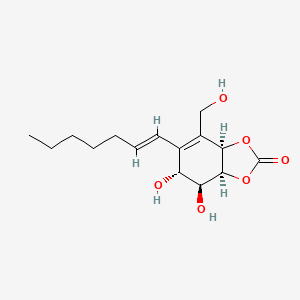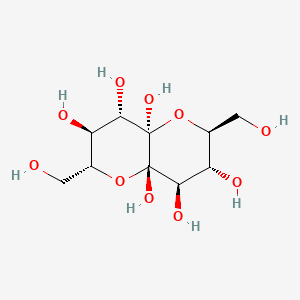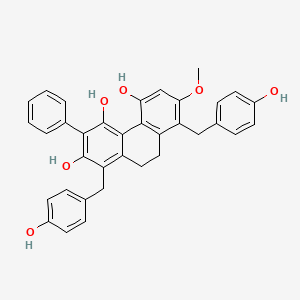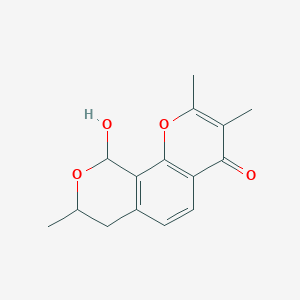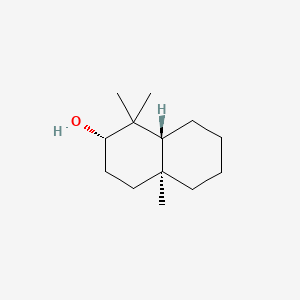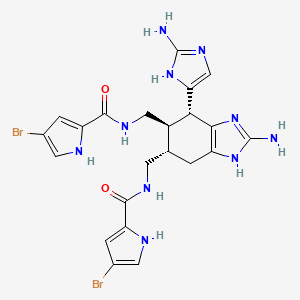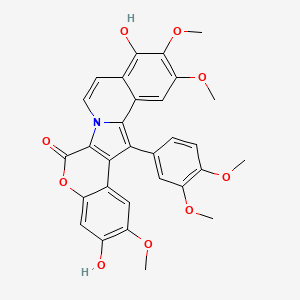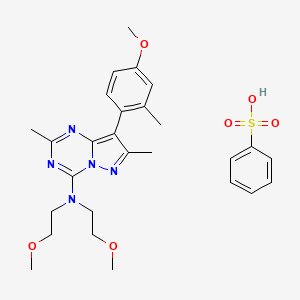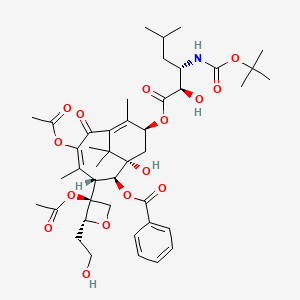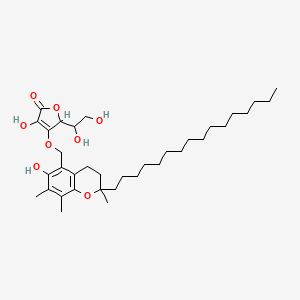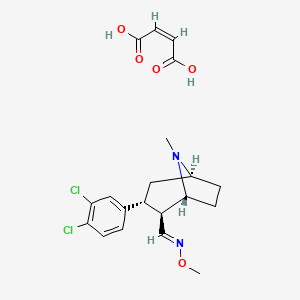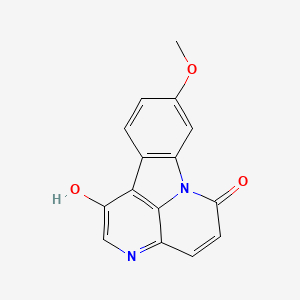
1-Hydroxy-9-medroxycanthin-6-one
Overview
Description
Synthesis Analysis
The synthesis of 1-Hydroxy-9-methoxycanthin-6-one involves several key strategies, including one-pot synthesis methods and the use of palladium-catalyzed Suzuki-Miyaura coupling reactions. Suzuki and colleagues have achieved an efficient one-pot conversion from β-carboline-1-carbaldehyde to the canthin-6-one skeleton, a fundamental backbone for 1-Hydroxy-9-methoxycanthin-6-one, using lithium ketene acetal in a lithium hexamethyldisilazide (LiHMDS) solution followed by ethanol addition (Hideharu Suzuki et al., 2004). Additionally, Gollner and Koutentis developed a two-step synthesis, emphasizing the construction of the central ring B through a one-pot protocol starting from 8-bromo-1,5-naphthyridine, showcasing the versatility and efficiency of modern synthetic approaches (A. Gollner & P. Koutentis, 2010).
Molecular Structure Analysis
The molecular structure of 1-Hydroxy-9-methoxycanthin-6-one is characterized by the presence of a β-carboline core, a distinct feature of canthin-6-one alkaloids. The structural elucidation often involves advanced spectroscopic techniques such as NMR and mass spectrometry, providing detailed insights into its complex framework and functional groups. The synthesis and characterization of related compounds, such as 9-Hydroxyphenalenone, demonstrate the intricate balance of reactions required to achieve the desired molecular architecture, further highlighting the compound's structural complexity (Benjamin R. Caes & Dell Jensen, 2008).
Chemical Reactions and Properties
1-Hydroxy-9-methoxycanthin-6-one undergoes a variety of chemical reactions that underline its reactivity and potential for further modification. For instance, the compound's ability to engage in electrophilic and nucleophilic reactions, its susceptibility to oxidation and reduction, and its participation in coupling reactions are pivotal. The synthesis of related canthin-6-one derivatives involves key reactions such as hydroxylation, methylation, and the introduction of ester groups, revealing the compound's versatile chemical behavior and the potential for derivatization to enhance its properties (Fei Zhao et al., 2016).
Physical Properties Analysis
The physical properties of 1-Hydroxy-9-methoxycanthin-6-one, including its melting point, solubility, and crystal structure, are crucial for its characterization and application. These properties are influenced by the compound's molecular structure, specifically the arrangement of functional groups and the overall molecular geometry. Studies focusing on the synthesis and characterization of structurally related compounds provide valuable insights into the factors that influence these physical properties (M. Deka et al., 2015).
Chemical Properties Analysis
1-Hydroxy-9-methoxycanthin-6-one exhibits a range of chemical properties, including acid-base behavior, reactivity towards various reagents, and the ability to form complexes with metals and other molecules. These chemical properties are integral to understanding the compound's interactions and stability under different conditions. The compound's reactivity is highlighted through its involvement in synthesis pathways and its ability to undergo transformations that alter its chemical structure and functionality (Z. Li et al., 2020).
Scientific Research Applications
Canthin-6-one Alkaloids
- Scientific Field : Natural Products Chemistry
- Application Summary : Canthin-6-one alkaloids, a subclass of β-carboline alkaloids with an additional D ring, have been isolated from various plants, principally those in the Rutaceae and Simaroubaceae families . More than 60 natural canthin-6-one alkaloids and their structures have been considered .
- Methods of Application/Experimental Procedures : The general biosynthetic pathway of canthin-6-one alkaloids starts from tryptophan as a precursor and produces tryptamine which condense with acetic or ketoglutarate units, giving rise to a series of β-carboline intermediates, each time more oxidized .
- Results/Outcomes : Canthin-6-one alkaloids have been found to have various biological activities . For example, a new alkaloid, Canthin-6-one, Huberine (1), together with three known compounds including 1-Hydroxy-canthin-6-one (2), Canthin-6-one (3) and stigma sterol (4), were isolated from the stem bark of Picrolemma huberi .
Antiproliferative Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Canthin-6-one derivatives have been designed and synthesized for their antiproliferative activities . These compounds have shown high cytotoxicity exhibiting low-micromolar IC50 values against four human cancer cell lines .
- Methods of Application/Experimental Procedures : A series of novel canthin-6-one (CO) derivatives were designed and synthesized by introducing different amide side chains at the C-2 position .
- Results/Outcomes : Among these compounds, compound 8h with the N-methyl piperazine group exhibited the highest antiproliferative capability with an IC50 value of 1.0 μM against HT29 cells . This compound could upregulate the levels of reactive oxygen species, leading to mitochondrial damage . It could also promote cell apoptosis and DNA damage by regulating the expression of apoptosis-associated proteins (Bcl-2 and cleaved-caspase 3) and the DNA damage-associated protein (H2AX) .
Anti-inflammatory Activities
- Scientific Field : Pharmacology
- Application Summary : Canthin-6-one alkaloids have been isolated from the roots of Thailand Eurycoma longifolia Jack for their anti-inflammatory activities .
- Methods of Application/Experimental Procedures : Two new canthin-6-one alkaloids, 4,9-dimethoxy-5-hydroxycanthin-6-one (1) and 9-methoxy-(R/S)-5-(1-hydroxyethyl)-canthin-6-one (2), together with fifteen known ones were isolated .
- Results/Outcomes : The specific outcomes of these anti-inflammatory activities are not detailed in the available resources .
Antioxidant Activities
- Scientific Field : Phytochemistry
- Application Summary : Canthin-6-one alkaloids have been found to possess strong antioxidant activity . They can reduce singlet oxygen, superoxide anions, hydroxyl radicals, and hydrogen peroxide through an ene-diol group on its lactone ring .
- Methods of Application/Experimental Procedures : The antioxidant activities of canthin-6-one alkaloids were evaluated by administering them to plant cell cultures .
- Results/Outcomes : The specific outcomes of these antioxidant activities are not detailed in the available resources .
Inhibition of Nitric Oxide Release
- Scientific Field : Pharmacology
- Application Summary : Canthin-6-one alkaloids have been found to inhibit the release of nitric oxide (NO) from RAW264.7 cells in a dose-dependent manner .
- Methods of Application/Experimental Procedures : Two new canthin-6-one alkaloids, 4,9-dimethoxy-5-hydroxycanthin-6-one (1) and 9-methoxy-(R/S)-5-(1-hydroxyethyl)-canthin-6-one (2), together with fifteen known ones were isolated from the roots of Thailand Eurycoma longifolia Jack .
- Results/Outcomes : Compounds 1, 4, 6, 7, 12, 14, 15, as well as 17 were found to inhibit NO release from RAW264.7 cells in a dose-dependent manner at the concentration of 10, 25, and 50 µM .
properties
IUPAC Name |
8-hydroxy-13-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c1-20-8-2-3-9-11(6-8)17-13(19)5-4-10-15(17)14(9)12(18)7-16-10/h2-7,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHGYFDVGYKREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=NC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-9-medroxycanthin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



